
(4-iodophenyl)methyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodophenyl)methyl octanoate: is an organic compound with the molecular formula C15H21IO2 and a molecular weight of 360.23 g/mol . It is characterized by the presence of an iodophenyl group attached to a methyl octanoate moiety. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-iodophenyl)methyl octanoate typically involves the esterification of (4-iodophenyl)methanol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Iodophenyl)methyl octanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of (4-iodophenyl)methanol.
Oxidation: Formation of (4-iodophenyl)methyl octanoic acid.
Scientific Research Applications
Chemistry: (4-Iodophenyl)methyl octanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways of ester compounds .
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable ester linkages with various pharmacologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of (4-iodophenyl)methyl octanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in drug delivery systems, the ester linkage can be hydrolyzed by esterases, releasing the active drug molecule at the target site . The iodophenyl group may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- (4-Bromophenyl)methyl octanoate
- (4-Chlorophenyl)methyl octanoate
- (4-Fluorophenyl)methyl octanoate
Comparison:
- Halogen Substitution: The presence of different halogens (iodine, bromine, chlorine, fluorine) in the phenyl group affects the compound’s reactivity and physical properties. Iodine, being the largest halogen, imparts unique steric and electronic effects compared to bromine, chlorine, and fluorine .
- Reactivity: (4-Iodophenyl)methyl octanoate is generally more reactive in substitution reactions due to the weaker carbon-iodine bond compared to carbon-bromine, carbon-chlorine, and carbon-fluorine bonds .
- Applications: While all these compounds can be used as intermediates in organic synthesis, this compound is often preferred for reactions requiring high reactivity and specific halogen interactions .
Properties
CAS No. |
67987-34-2 |
|---|---|
Molecular Formula |
C15H21IO2 |
Molecular Weight |
360.23 g/mol |
IUPAC Name |
(4-iodophenyl)methyl octanoate |
InChI |
InChI=1S/C15H21IO2/c1-2-3-4-5-6-7-15(17)18-12-13-8-10-14(16)11-9-13/h8-11H,2-7,12H2,1H3 |
InChI Key |
SVYNEJFXKXPMLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


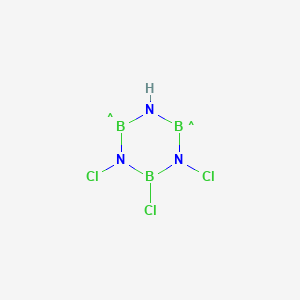
![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)
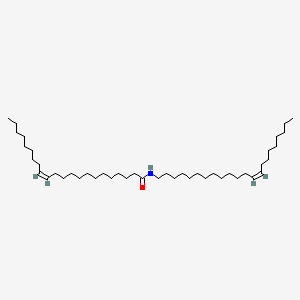
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
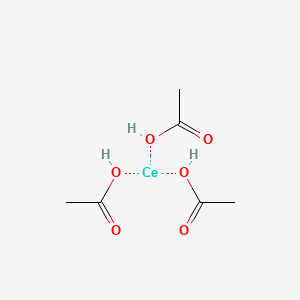


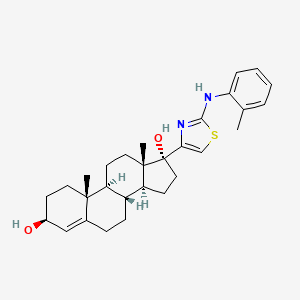
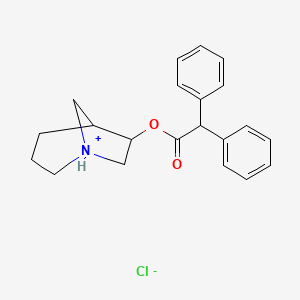
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)



